![molecular formula C7H5ClN2O B2616926 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 178393-20-9](/img/structure/B2616926.png)
7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5ClN2O . It is also known by other names such as 7-Chloro-6-azaoxindole and 2H-Pyrrolo[2,3-c]pyridin-2-one .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a study reported the chemical modification of a compound, where the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in inhibitory activity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyridine core with a chlorine atom at the 7-position . The InChI representation of the molecule is InChI=1S/C7H5ClN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 168.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 42 Ų and a complexity of 185 .
Wissenschaftliche Forschungsanwendungen
7CP has been studied for its potential use in organic synthesis as a catalyst and for its potential therapeutic applications. In particular, it has been studied for its ability to act as an anti-inflammatory and anti-cancer agent. In addition, it has also been studied for its potential use in the synthesis of other heterocyclic compounds and for its ability to act as a nucleophile in organic synthesis.
Wirkmechanismus
7CP has been studied for its ability to act as an anti-inflammatory and anti-cancer agent. It is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory compounds. In addition, it has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are pro-inflammatory compounds.
Biochemical and Physiological Effects
7CP has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that 7CP can inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory compounds. In addition, it has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are pro-inflammatory compounds. In vivo studies have shown that 7CP can reduce inflammation and reduce the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7CP in lab experiments include its relatively low cost and its availability in large quantities. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of 7CP is its potential toxicity, as it has been shown to be toxic to certain cells and organisms.
Zukünftige Richtungen
The potential future directions for research on 7CP include further studies on its potential use as an anti-inflammatory and anti-cancer agent. In addition, further research on its potential use as a catalyst in organic synthesis and its potential use in the synthesis of other heterocyclic compounds is warranted. Finally, further studies on its biochemical and physiological effects and its potential toxicity are needed to fully understand its potential uses.
Synthesemethoden
7CP can be synthesized in a variety of ways, including by the reaction of 1,3-dichloropropene with 2-aminopyridine in the presence of a base such as sodium hydroxide. This reaction produces a mixture of 7CP and 2-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, which can be separated using column chromatography. Other methods of synthesis include the reaction of 3-chloropropionaldehyde with 2-aminopyridine in the presence of a base, or by the reaction of 3-chloropropionic acid with 2-aminopyridine in the presence of a base.
Eigenschaften
IUPAC Name |
7-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSXMNUYBFUKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=NC=C2)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

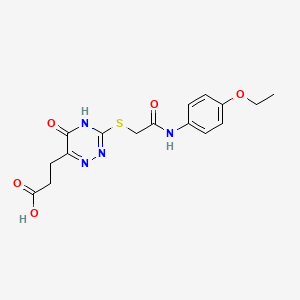
![N-(2-cyclohex-1-en-1-ylethyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2616844.png)
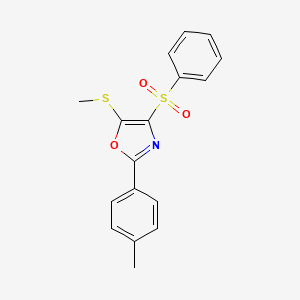
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea](/img/structure/B2616846.png)
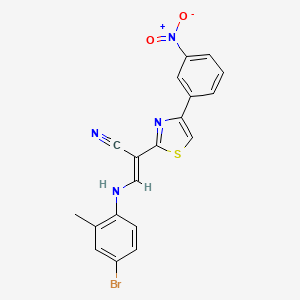

![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616851.png)

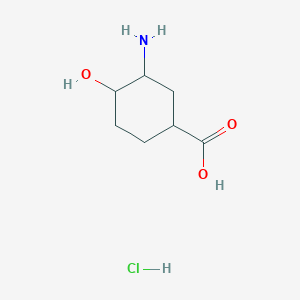
![(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2616854.png)
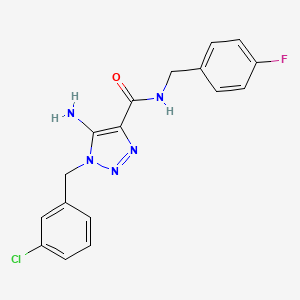

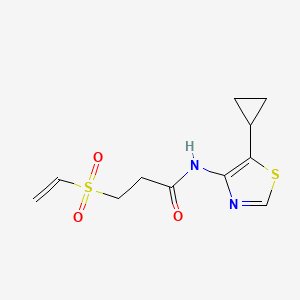
![(2S)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2616866.png)